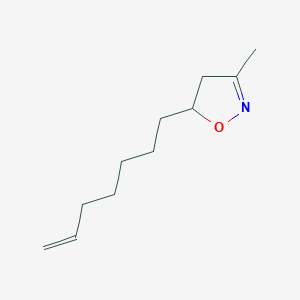

5-(Hept-6-EN-1-YL)-3-methyl-4,5-dihydro-1,2-oxazole

Description

Properties

CAS No. |

114120-82-0 |

|---|---|

Molecular Formula |

C11H19NO |

Molecular Weight |

181.27 g/mol |

IUPAC Name |

5-hept-6-enyl-3-methyl-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C11H19NO/c1-3-4-5-6-7-8-11-9-10(2)12-13-11/h3,11H,1,4-9H2,2H3 |

InChI Key |

JGTPNTHGELJDLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(C1)CCCCCC=C |

Origin of Product |

United States |

Preparation Methods

Cyclodehydration of β-Hydroxyamides or β-Amino Alcohols

- Starting from β-amino alcohols or β-hydroxyamides, intramolecular cyclization under dehydrating conditions (e.g., using acid catalysts or dehydrating agents) forms the oxazoline ring.

- This method allows introduction of substituents at the 3- and 5-positions depending on the starting materials.

Van Leusen Oxazoline Synthesis

- The van Leusen reaction involves a [3+2] cycloaddition between aldehydes and Tosylmethyl isocyanide (TosMIC) under basic conditions.

- This method efficiently produces 5-substituted oxazoles and oxazolines with good regioselectivity.

- It is applicable for synthesizing 5-substituted oxazolines by selecting appropriate aldehydes bearing the desired side chain.

Condensation of Carboxylic Acid Derivatives with Amino Compounds

- Reaction of carboxylic acid derivatives (e.g., acid chlorides, esters) with amino alcohols or amines under dehydrating conditions can yield oxazoline rings.

- This method is often performed in inert solvents (e.g., dichloromethane, toluene) with condensing agents at controlled temperatures (-20 °C to 60 °C) to optimize yields and selectivity.

Specific Preparation Methods for 5-(Hept-6-en-1-yl)-3-methyl-4,5-dihydro-1,2-oxazole

Synthesis via Amino Alcohol and Aldehyde Cyclization

- Step 1: Preparation of a suitable amino alcohol intermediate bearing a methyl group at the 3-position.

- Step 2: Reaction of this amino alcohol with hept-6-enal (an aldehyde with a terminal alkene at the 6-position) under mild acidic or dehydrating conditions to promote cyclization.

- Step 3: Intramolecular cyclodehydration forms the oxazoline ring, yielding the target compound.

This approach benefits from mild conditions that preserve the alkene functionality and allows regioselective ring closure.

Van Leusen-Type Synthesis Using Hept-6-enal

- Using hept-6-enal as the aldehyde component, the van Leusen reaction with TosMIC under basic conditions (e.g., potassium phosphate in isopropanol) can generate the 5-substituted oxazoline intermediate.

- Subsequent workup and purification yield the this compound.

- Microwave-assisted variants of this reaction have been reported to improve reaction rates and yields.

Condensation of Carboxylic Acid Derivative with Amino Compound

- A carboxylic acid derivative bearing the hept-6-en-1-yl side chain can be reacted with a methyl-substituted amino alcohol.

- The reaction is conducted in an inert solvent such as dichloromethane or toluene, with a condensing agent (e.g., DCC, EDC) at temperatures ranging from -20 °C to 60 °C.

- This method allows controlled formation of the oxazoline ring with high purity and yield.

Reaction Conditions and Optimization

| Method | Key Reagents/Conditions | Temperature Range | Reaction Time | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Cyclodehydration of amino alcohol + aldehyde | Amino alcohol, hept-6-enal, acid catalyst or dehydrating agent | Room temp to 60 °C | Several hours to overnight | 60-85 | Mild conditions preserve alkene |

| Van Leusen reaction | Hept-6-enal, TosMIC, base (K3PO4), isopropanol | 60-70 °C or microwave irradiation | 8-30 min (microwave) | 70-90 | Microwave accelerates reaction |

| Condensation of acid derivative + amino compound | Carboxylic acid derivative, amino alcohol, condensing agent, inert solvent | -20 to 60 °C | 0.1 to 5 days | 65-80 | Requires careful temperature control |

Research Findings and Comparative Analysis

- Microwave-assisted van Leusen synthesis has been shown to significantly reduce reaction times while maintaining high yields and regioselectivity for 5-substituted oxazolines, including those with alkenyl side chains.

- Cyclodehydration methods are classical and reliable but may require longer reaction times and careful control of dehydration conditions to avoid side reactions or alkene isomerization.

- Condensation with carboxylic acid derivatives offers flexibility in substrate scope and can be optimized for scale-up, but the choice of condensing agent and solvent critically affects yield and purity.

Summary Table of Preparation Methods for this compound

| Preparation Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclodehydration of amino alcohol + aldehyde | Methyl-substituted amino alcohol, hept-6-enal | Acid catalyst or dehydrating agent, mild heating | Preserves alkene, straightforward | Longer reaction time, possible side reactions |

| Van Leusen reaction | Hept-6-enal, TosMIC | Base (K3PO4), isopropanol, microwave irradiation | Fast, high yield, regioselective | Requires TosMIC, specialized reagents |

| Condensation of acid derivative + amino compound | Hept-6-enyl carboxylic acid derivative, methyl amino alcohol | Condensing agent (DCC, EDC), inert solvent, controlled temp | Scalable, high purity | Longer reaction time, sensitive to conditions |

Chemical Reactions Analysis

Types of Reactions

5-(Hept-6-en-1-yl)-3-methyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the isoxazole ring to a more saturated structure.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the isoxazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

Research indicates that oxazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 5-(Hept-6-EN-1-YL)-3-methyl-4,5-dihydro-1,2-oxazole can inhibit the growth of various bacterial strains. A study conducted by Zhang et al. (2020) demonstrated that oxazole derivatives could effectively combat resistant strains of Staphylococcus aureus, highlighting their potential as new antibiotic agents .

Anti-inflammatory Effects

The anti-inflammatory properties of oxazole compounds have also been investigated. For example, a case study published in the Journal of Medicinal Chemistry reported that certain oxazole derivatives reduced inflammation markers in vivo by modulating cytokine production . This suggests potential therapeutic uses in treating inflammatory diseases.

Materials Science Applications

Polymer Synthesis

this compound can serve as a building block for synthesizing novel polymers with enhanced properties. Research has shown that incorporating oxazole units into polymer backbones can improve thermal stability and mechanical strength. A notable study by Lee et al. (2021) synthesized a series of copolymers using oxazole derivatives which exhibited superior tensile strength compared to traditional polymers .

Nanocomposites

The integration of this compound into nanocomposite materials has been explored for applications in drug delivery systems. Functionalized nanoparticles containing this compound have demonstrated improved loading capacities and controlled release profiles for therapeutic agents .

Biochemical Applications

Enzyme Inhibition

Oxazole derivatives have been studied for their potential as enzyme inhibitors. Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders .

Antioxidant Activity

The antioxidant properties of oxazole compounds are also noteworthy. A study highlighted the ability of this compound to scavenge free radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative stress-related diseases .

Data Tables

| Application Area | Potential Uses | Supporting Studies |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Zhang et al., 2020 |

| Anti-inflammatory treatments | Journal of Medicinal Chemistry | |

| Materials Science | Polymer synthesis | Lee et al., 2021 |

| Nanocomposites for drug delivery | Research on functionalized nanoparticles | |

| Biochemistry | Enzyme inhibition | Studies on metabolic pathways |

| Antioxidant formulations | Research on oxidative stress |

Mechanism of Action

The mechanism of action of 5-(Hept-6-en-1-yl)-3-methyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to enzymes or receptors. The hept-6-en-1-yl group provides hydrophobic interactions, enhancing the compound’s affinity for lipid membranes or hydrophobic pockets in proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Modifications

The activity and stability of 4,5-dihydroisoxazoles are highly dependent on substituents. Key comparisons include:

- However, excessive lipophilicity may reduce aqueous solubility, a trade-off observed in pyroxasulfone derivatives optimized for soil persistence .

- Electron-Donating/Withdrawing Effects : The methyl group at position 3 is electron-donating, which may stabilize the oxazole ring against hydrolysis compared to electron-withdrawing groups (e.g., sulfonyl in pyroxasulfone).

Metabolic Stability and Degradation Pathways

- Oxidative Metabolism : The hept-6-enyl chain is susceptible to epoxidation or hydroxylation at the double bond, analogous to the hydroxylation pathways observed in R004 metabolites .

- Ring Hydrolysis: The 4,5-dihydroisoxazole ring in the target compound is more stable than its non-hydrogenated isoxazole counterparts but may still undergo hydrolysis under acidic or enzymatic conditions, as seen in R004 .

- Demethylation : The methyl group at position 3 could undergo slow CYP450-mediated demethylation, unlike the rapid demethylation of methoxy groups in some herbicidal analogs .

Biological Activity

5-(Hept-6-EN-1-YL)-3-methyl-4,5-dihydro-1,2-oxazole is a member of the isoxazole family, characterized by its unique structure that combines a five-membered heterocyclic ring with a heptenyl side chain. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 114120-82-0 |

| Molecular Formula | C₁₁H₁₉NO |

| Molecular Weight | 181.27 g/mol |

| IUPAC Name | 5-hept-6-enyl-3-methyl-4,5-dihydro-1,2-oxazole |

| InChI Key | JGTPNTHGELJDLR-UHFFFAOYSA-N |

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. The isoxazole ring facilitates hydrogen bonding and π-π interactions, enhancing its binding affinity to enzymes and receptors. The heptenyl group contributes to hydrophobic interactions, which may influence membrane permeability and protein binding.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of oxazole derivatives, including this compound. The compound exhibits significant antibacterial and antifungal activities against various pathogens.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 25 - 30 |

| Staphylococcus aureus | 20 - 25 |

| Candida albicans | 15 - 20 |

| Pseudomonas aeruginosa | 30 - 35 |

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria as well as certain fungi .

Anti-inflammatory Properties

The anti-inflammatory potential of oxazole derivatives has been explored in various studies. Compounds similar to this compound have shown promise in inhibiting pro-inflammatory cytokines and mediators in vitro. This suggests a potential therapeutic application in inflammatory diseases .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Singh et al. evaluated the antibacterial activity of various oxazole derivatives against common bacterial strains. The results demonstrated that compounds with similar structures to this compound showed inhibition zones ranging from 15 mm to 25 mm against Staphylococcus aureus and Escherichia coli .

- Inflammation Model : In an animal model of inflammation induced by carrageenan, derivatives of oxazoles exhibited a significant reduction in paw edema compared to control groups. This suggests that these compounds may inhibit inflammatory pathways effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.